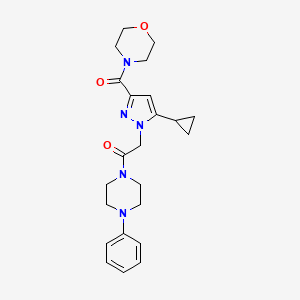
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a unique chemical compound known for its distinctive structure combining a pyrazole and a piperazine moiety. This compound's multifaceted chemical features make it valuable in various scientific disciplines, including chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves multiple steps. The initial stage typically starts with cyclopropyl hydrazine reacting with an α,β-unsaturated ketone to form the pyrazole ring. The morpholine carbonyl group is introduced via a nucleophilic substitution reaction. The final step involves coupling the 4-phenylpiperazine with the pyrazole intermediate under mild acidic conditions.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis is preferred due to its efficiency and control over reaction parameters. This process involves the same basic steps but optimizes conditions such as temperature, pressure, and reagent concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Converts the pyrazole ring to various oxidized forms.
Reduction: Reduces the ketone group, leading to the formation of corresponding alcohol derivatives.
Substitution: Various nucleophiles can replace the phenyl group on the piperazine moiety.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing halogenating agents for halogen substitutions, or strong bases for nucleophilic substitutions.
Major Products
The main products from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted piperazine derivatives. Each reaction pathway opens new possibilities for modifying the compound's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a building block in organic synthesis for creating more complex structures, especially in drug discovery and material science.
Biology
In biological research, it acts as a ligand in binding studies with proteins and nucleic acids, helping to elucidate biochemical pathways.
Medicine
The compound has potential therapeutic applications, particularly as a candidate for anti-inflammatory, analgesic, and neuroprotective agents. It has shown promise in preclinical trials for its efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its pyrazole moiety allows it to bind to enzyme active sites, inhibiting their function. The piperazine part of the molecule interacts with G-protein coupled receptors, modulating various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-cyclopropyl-3-(N,N-dimethylamino)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
2-(5-cyclopropyl-3-(methylthio)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
Compared to these compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone possesses enhanced stability and reactivity due to the morpholine carbonyl group. This unique feature provides better interaction with biological targets, enhancing its potential for various applications.
This article should give you a comprehensive overview of the compound
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-22(26-10-8-25(9-11-26)19-4-2-1-3-5-19)17-28-21(18-6-7-18)16-20(24-28)23(30)27-12-14-31-15-13-27/h1-5,16,18H,6-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOKGYRIRHIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
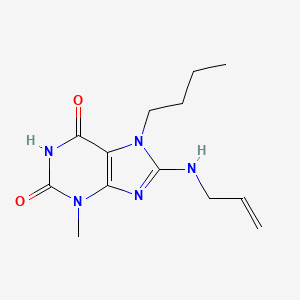
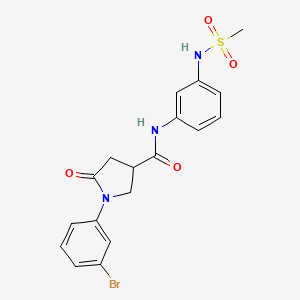

![2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2557792.png)
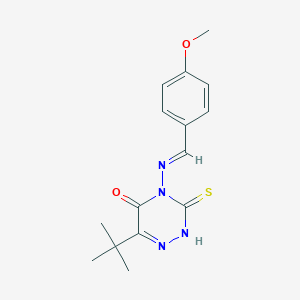
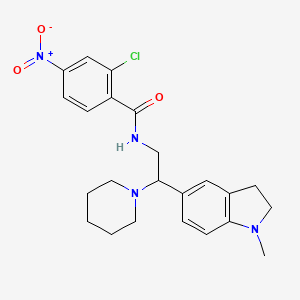
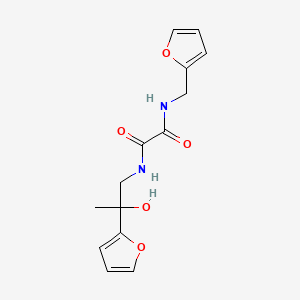
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
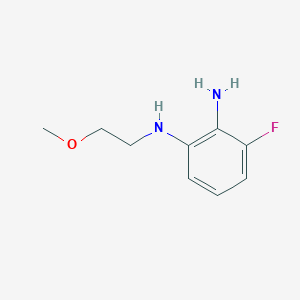
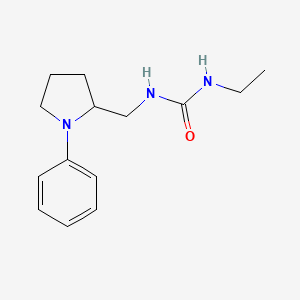
![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
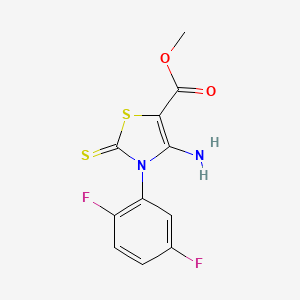
![5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2557808.png)
